6-Bromo-4-methoxy-3-hydroxy (1H)indazole

Description

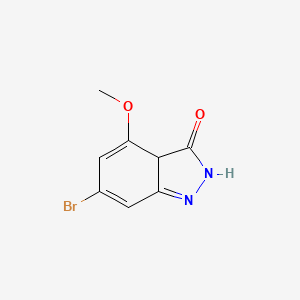

6-Bromo-4-methoxy-3-hydroxy (1H)indazole (CAS 887568-71-0) is a poly-substituted indazole derivative with the molecular formula C₈H₇BrN₂O₂ and a molecular weight of 243.057 g/mol . Key structural features include:

- Methoxy group at position 4, contributing electron-donating effects and influencing lipophilicity.

- Hydroxy group at position 3, offering hydrogen-bonding capacity and polarity.

Properties

Molecular Formula |

C8H7BrN2O2 |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

6-bromo-4-methoxy-2,3a-dihydroindazol-3-one |

InChI |

InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3,7H,1H3,(H,11,12) |

InChI Key |

OBTUNHCFRNOBER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=NNC(=O)C12)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methoxy-3-hydroxy (1H)indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

6-Bromo-4-methoxy-3-hydroxy (1H)indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with related indazole derivatives:

Key Observations :

- Positional Effects : The placement of bromine at position 6 (vs. 3 or 4 in other compounds) influences electronic distribution and steric interactions.

- Functional Group Impact: The 3-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 6-bromo-4-methoxy-1H-indazole) .

- Halogen Diversity : Fluorine (electronegative) and iodine (sterically bulky) substituents alter reactivity and biological target interactions .

Antifungal Activity

Indazole derivatives with polar substituents (e.g., hydroxy, methoxy) demonstrate enhanced antifungal activity compared to non-polar analogs. For example:

- Compounds with indazole cores and electron-donating groups (e.g., 9c, 9m) showed stronger activity against fungal pathogens .

Enzyme Inhibition

- CK2 Inhibition : Indazole derivatives with carboxylic acid substituents (e.g., 3-aryl-indazole-7-carboxylic acids) exhibit CK2 inhibitory activity, suggesting that the target compound’s hydroxy group could mimic carboxylic acid interactions .

Lipophilicity and Solubility

- XLogP Values :

- Polar Surface Area : The target compound’s 50.7 Ų (vs. 37.9 Ų for 3-bromo-4-chloro-6-methoxy indazole) suggests better aqueous solubility .

Biological Activity

6-Bromo-4-methoxy-3-hydroxy (1H)indazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Indazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides an overview of the biological activity of 6-Bromo-4-methoxy-3-hydroxy (1H)indazole, supported by data tables and relevant research findings.

6-Bromo-4-methoxy-3-hydroxy (1H)indazole has the following chemical structure:

- Chemical Formula : CHBrNO

- CAS Number : 887568-71-0

This compound is characterized by the presence of a bromine atom and a methoxy group, which are believed to contribute to its biological activity.

Anticancer Activity

Research has shown that indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with indazole cores can inhibit tumor growth by targeting tubulin polymerization, similar to established anticancer agents like combretastatin A-4.

Table 1: Cytotoxic Activity of Indazole Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 6-Bromo-4-methoxy-3-hydroxy (1H)indazole | HeLa | 125 | |

| Hybrid Compound 5 | HeLa | 0.16 | |

| Hybrid Compound 6 | HeLa | 6.63 |

The above table highlights that while 6-Bromo-4-methoxy-3-hydroxy (1H)indazole shows moderate cytotoxicity (IC = 125 µM), hybrid compounds derived from it demonstrate significantly enhanced activity, suggesting that structural modifications can lead to improved therapeutic efficacy.

The mechanism by which indazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics. For example, compound hybridization studies have indicated that certain modifications can enhance binding affinity to tubulin, leading to increased cytotoxicity in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of indazole derivatives. The presence of halogen atoms, such as bromine in 6-Bromo-4-methoxy-3-hydroxy (1H)indazole, has been linked to enhanced antibacterial properties against various strains.

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 6-Bromo-4-methoxy-3-hydroxy (1H)indazole | E. coli | 32 µg/mL | |

| Hybrid Compound X | S. aureus | 16 µg/mL |

The data suggests that structural modifications can also enhance the antimicrobial efficacy of indazole derivatives, making them promising candidates for further development.

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

- Cytotoxicity Study : A study evaluated a series of indazole compounds against HeLa and SK-LU-1 cells. It was found that compounds with specific substitutions exhibited significantly lower IC values compared to unsubstituted analogs, indicating a structure-activity relationship crucial for developing potent anticancer agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various indazole derivatives against clinical isolates of MRSA. The results demonstrated that brominated indazoles displayed superior activity compared to non-brominated counterparts, highlighting the importance of halogenation in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.